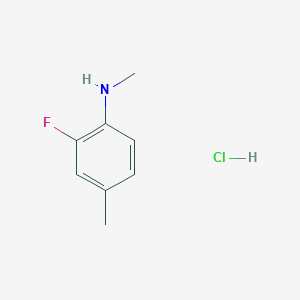

2-fluoro-N,4-dimethylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N,4-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are substituted with a fluorine atom and a methyl group, respectively. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,4-dimethylaniline hydrochloride typically involves the fluorination of N,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,4-dimethylaniline is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the ortho position relative to the nitrogen atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or hydrocarbon derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines or hydrocarbons.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazole Derivatives

One of the prominent applications of 2-fluoro-N,4-dimethylaniline hydrochloride is as a precursor in synthesizing benzimidazole derivatives. These derivatives are known for their antimicrobial properties and are being explored for potential therapeutic uses against various pathogens.

Medicinal Chemistry

The compound acts as a ligand that interacts with biological targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through stronger hydrogen bonds or electrostatic interactions, while the methyl groups increase lipophilicity, facilitating cellular uptake . This characteristic makes it valuable in drug design and development.

Fluorinated Organic Compounds

As a fluorinated organic compound, this compound is involved in synthesizing other fluorinated molecules that exhibit improved pharmacokinetic properties. Fluorination often enhances the metabolic stability and bioavailability of pharmaceutical compounds .

Case Study 1: Antimicrobial Activity

A study demonstrated that benzimidazole derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could further enhance efficacy against resistant strains.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition has shown that compounds derived from this compound can effectively inhibit specific enzymes involved in metabolic pathways of pathogens. This inhibition can lead to decreased pathogenicity and offers a potential therapeutic strategy for treating infections .

Comparative Table of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Antimicrobial Synthesis | Precursor for benzimidazole derivatives with antimicrobial properties | Benzimidazole derivatives |

| Medicinal Chemistry | Ligand for enzyme/receptor interactions; enhances drug bioavailability | Fluorinated pharmaceuticals |

| Fluorinated Compounds | Synthesis of stable fluorinated organic molecules | Various fluorinated drugs |

Mecanismo De Acción

The mechanism of action of 2-fluoro-N,4-dimethylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions. The methyl groups can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

2-fluoroaniline: Similar structure but lacks the methyl groups.

N,4-dimethylaniline: Similar structure but lacks the fluorine atom.

4-fluoro-N-methylaniline: Similar structure but has only one methyl group.

Uniqueness

2-fluoro-N,4-dimethylaniline hydrochloride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the methyl groups increase its lipophilicity and stability. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Actividad Biológica

2-Fluoro-N,4-dimethylaniline hydrochloride is an aromatic amine compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H11ClF N. The compound is synthesized through electrophilic aromatic substitution, where a fluorine atom is introduced at the second position of the aniline derivative, which has two methyl groups at the fourth position. The synthesis typically involves starting materials like N,4-dimethylaniline undergoing fluorination processes to yield the final product .

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to strong hydrogen bonds or electrostatic interactions. Additionally, the methyl groups increase lipophilicity, facilitating cellular uptake .

Key Mechanisms Include:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It may act as a ligand that alters receptor activity, influencing various signaling pathways.

Biological Applications

The compound has several notable applications in scientific research:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Studies: Its structural similarities to biologically active molecules make it useful in studying enzyme inhibition and receptor binding .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity. For example:

- Enzyme Interaction: Research indicates that the compound can inhibit enzymes involved in metabolic pathways, demonstrating potential therapeutic applications .

Case Studies

A relevant case study examined the effects of similar arylamine compounds on cancer cell lines. While specific data on this compound was not available, related compounds have been implicated in carcinogenic activity due to their ability to form DNA adducts . This highlights the importance of understanding the safety profiles of such compounds.

Toxicological Considerations

Given its classification as an aromatic amine, there are concerns regarding the potential toxic effects of this compound. A study on arylamines suggested that exposure could lead to adverse health outcomes, including bladder cancer risk . Therefore, further toxicological assessments are necessary to fully understand its safety profile.

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Can inhibit specific enzyme functions |

| Receptor Modulation | Alters receptor activity affecting signaling pathways |

| Synthesis Applications | Used in developing pharmaceuticals and agrochemicals |

| Toxicity Risks | Potential carcinogenic effects related to similar compounds |

Propiedades

IUPAC Name |

2-fluoro-N,4-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFJMUXZUAMECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.